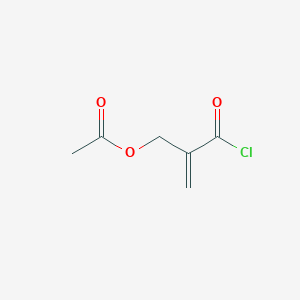

2-(Chlorocarbonyl)allylacetate

Beschreibung

2-(Chlorocarbonyl)allylacetate is a chlorinated ester compound characterized by a reactive chlorocarbonyl group (-COCl) and an allyl acetate moiety. The allyl group introduces unsaturated bonds, enhancing reactivity in polymerization or catalytic processes, as seen in Ru(II)-catalyzed hydroaminations .

Key inferred properties:

- Molecular formula: Likely C₆H₇ClO₃ (assuming allyl substitution).

- Reactivity: The chlorocarbonyl group acts as an acylating agent, while the allyl ester may participate in cycloaddition or cross-coupling reactions.

- Hazards: Expected to be corrosive (similar to allyl chlorocarbonate, which causes skin/eye irritation ).

Eigenschaften

Molekularformel |

C6H7ClO3 |

|---|---|

Molekulargewicht |

162.57 g/mol |

IUPAC-Name |

2-carbonochloridoylprop-2-enyl acetate |

InChI |

InChI=1S/C6H7ClO3/c1-4(6(7)9)3-10-5(2)8/h1,3H2,2H3 |

InChI-Schlüssel |

CGVXGIYNUYWUTD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCC(=C)C(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorocarbonyl)allylacetate typically involves the reaction of allyl acetate with phosgene (carbonyl chloride) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows: [ \text{CH}_2=\text{CHCH}_2\text{OCOCH}_3 + \text{COCl}_2 \rightarrow \text{CH}_2=\text{CHCH}_2\text{OCOCH}_2\text{Cl} + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of 2-(Chlorocarbonyl)allylacetate can be achieved through continuous flow processes, ensuring efficient mixing and temperature control. The use of phosgene gas requires stringent safety measures due to its toxicity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Chlorocarbonyl)allylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted allyl acetates.

Hydrolysis: Formation of allyl alcohol and acetic acid.

Oxidation: Formation of epoxides.

Reduction: Formation of allyl alcohols.

Wissenschaftliche Forschungsanwendungen

2-(Chlorocarbonyl)allylacetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug precursors.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(Chlorocarbonyl)allylacetate involves its reactivity towards nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, allowing for various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or undergoing hydrolysis to release active intermediates.

Vergleich Mit ähnlichen Verbindungen

2-(Chlorocarbonyl)phenyl acetate (CAS 5538-51-2)

- Structure : Aromatic phenyl group replaces the allyl chain.

- Properties :

- Applications : Used in synthesizing acetylated aromatic intermediates. The phenyl group stabilizes the molecule, reducing reactivity compared to allyl derivatives.

Acetoxyacetyl Chloride (CAS 23612-57-9)

- Structure : Contains a chlorocarbonyl group and an acetoxy (-OAc) substituent.

- Properties: Synonyms: 2-(Acetyloxy)acetyl chloride . Reactivity: Highly reactive acylating agent; used in peptide synthesis.

- Key Difference : Lacks the allyl group, limiting participation in unsaturated bond-driven reactions.

Ethyl 2-Chloroacetoacetate

Allyl Chlorocarbonate (CAS 2937-50-0)

- Structure : Allyl group linked to a chlorocarbonate (-OCOCl).

- Properties :

- Contrast : The chlorocarbonate group differs from the chlorocarbonyl-ester in 2-(Chlorocarbonyl)allylacetate, altering electrophilic reactivity.

Comparative Data Table

*Note: Data for 2-(Chlorocarbonyl)allylacetate is inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.